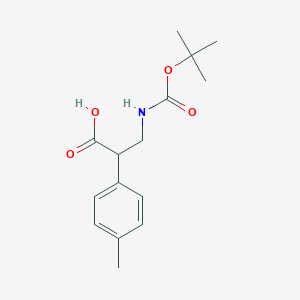
(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid
货号 B1403227
分子量: 279.33 g/mol
InChI 键: BJCOXGANXKQLQC-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08680114B2
Procedure details


The 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester (12.3 g, 41.9 mmol) was dissolved in 200 mL 1:1 THF:water and treated with lithium hydroxide monohydrate (2.64 g, 62.9 mmol) at room temperature. The reaction was stirred at room temperature overnight to completion and concentrated in vacuo. The oily mixture was partitioned with water and washed with EtOAc (discarded). The aqueous was treated with solid KHSO4 until pH<2, then extracted with EtOAc. The combined organic was dried over Na2SO4, filtered, and concentrated in vacuo to afford the 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid as a white solid (10.95 g, 93%). 1H NMR (ca. 1:1 mixture of rotamers) (CDCl3, 400 MHz) δ 10.40-8.40 (br s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 6.80 or 4.91 (br s, 1H), 3.86 and 3.75 (m, 1H), 3.55 (m, 1H), 3.47 (m, 2H), 2.31 (s, 3H), 1.44 and 1.41 (s, 9H). LCMS (APCI−) m/z 557 [2M−H]−. HPLC R2=2.80 min.
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
Quantity
12.3 g
Type
reactant
Reaction Step One



Name
lithium hydroxide monohydrate
Quantity
2.64 g
Type
reactant
Reaction Step Two

Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[CH:4]([C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)[CH2:5][NH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].O.O.[OH-].[Li+]>C1COCC1>[C:10]([O:9][C:7]([NH:6][CH2:5][CH:4]([C:14]1[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=1)[C:3]([OH:21])=[O:2])=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:2.3.4|
|
Inputs


Step One
|
Name
|
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature overnight to completion
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily mixture was partitioned with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (discarded)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous was treated with solid KHSO4 until pH<2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)O)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.95 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
